Propanol-2,2,3,3,3-D5

Vue d'ensemble

Description

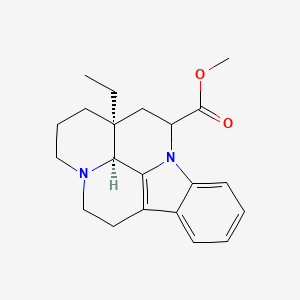

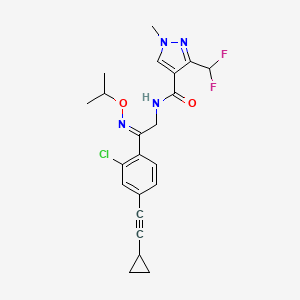

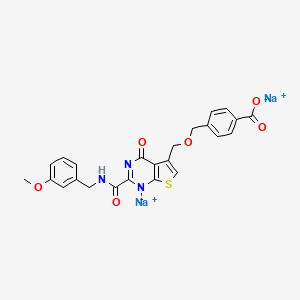

Propanol-2,2,3,3,3-D5 is a variant of propanol where the hydrogen atoms on the –CH3 groups are replaced by deuterium . It has a molecular formula of C3H3D5O and exists in anti and gauche conformation .

Synthesis Analysis

Propanol-2,2,3,3,3-D5 has been reported to be synthesized by the reduction of per-deuterioacetone . It is also an intermediate in the production of epichlorohydrin .Molecular Structure Analysis

The molecular structure of Propanol-2,2,3,3,3-D5 involves a propanol molecule where the hydrogen atoms on the –CH3 groups are replaced by deuterium . More detailed structural analysis can be performed using techniques like terahertz time-domain spectroscopy (THz-TDS) and NMR relaxation time analysis .Chemical Reactions Analysis

Propanol-2,2,3,3,3-D5, like other alcohols, can undergo reactions such as dehydration . The dehydration of propan-2-ol, for example, is a well-studied reaction that involves the loss of a water molecule to form a carbocation .Applications De Recherche Scientifique

Conformational Stability and Vibrational Spectra Analysis

Researchers Badawi and Förner (2008) explored the conformational stability of 2,2,3,3,3-pentafluoro-1-propanol using DFT-B3LYP/6-311+G** and ab initio MP2/6-311+G** calculations. Their study revealed three distinct minima corresponding to different conformers and provided insights into the vibrational frequencies of the molecule in its stable forms, contributing to the understanding of molecular structure and behavior (Badawi & Förner, 2008).

Engine Performance with Propanol/Gasoline Fuel Blends

Gökmen and Aydoğan (2022) investigated the impact of 1-Propanol/Gasoline fuel blends on engine performance. Their study provides valuable insights into how propanol can affect engine power, torque, and fuel consumption, thus highlighting its potential application in automotive fuel systems (Gökmen & Aydoğan, 2022).

Analytical Method Development for Determining Chemicals in Water

Schuhmacher et al. (2005) developed a rapid and sensitive GC–MS method for determining 1,3-dichloro-2-propanol in water. This method, using 1,3-DCP-d5 as an internal standard, contributes to environmental monitoring and analysis, demonstrating the applicability of propanol derivatives in analytical chemistry (Schuhmacher et al., 2005).

Catalysis in Organic Reactions

Ito et al. (2001) studied the hydrogenation of aromatic ketones using (η5-C5(CH3)5)Ru complexes and primary amines in 2-propanol. Their research contributes to the field of organic synthesis, showing how propanol can be involved in catalytic processes and the production of optically active secondary alcohols (Ito et al., 2001).

Glycerol Hydrogenolysis Research

Gandarias et al. (2011) investigated the use of 2-Propanol as a hydrogen donor in the transfer hydrogenation process for converting glycerol into 1,2-propanediol. This study offers insights into biofuel production and the role of propanol in chemical conversion processes (Gandarias et al., 2011).

Intermolecular Association Studies

Singh and Vij (1976) conducted a dielectric study on the intermolecular association of alcohols, including 2-propanol, in solutions. This research enhances our understanding of molecular interactions in solutions, contributing to the field of physical chemistry (Singh & Vij, 1976).

Understanding Clathrate Hydrates Formation

Ostergaard et al. (2002) explored whether 2-Propanol can form clathrate hydrates, a study relevant to petroleum exploration and production. Their findings contribute to our understanding of hydrate stability and the behavior of propanol in clathrate formation (Ostergaard et al., 2002).

Reaction Rate Studies in Aqueous Solutions

Mezyk and Bartels (1997) determined the Arrhenius parameters for the reaction of hydrogen atoms with various propanol compounds in aqueous solutions, contributing to the understanding of reaction kinetics in chemical processes (Mezyk & Bartels, 1997).

Membrane Preparation from Nonsolvent-Solvent Systems

Cheng et al. (2001) investigated the formation mechanism of membranes prepared from nonsolvent-solvent-crystalline polymer systems, including 2-propanol. Their study provides insights into membrane technology and material science (Cheng et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

2,2,3,3,3-pentadeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanol-2,2,3,3,3-D5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

iodonium p-toluenesulfonate](/img/structure/B1436104.png)

![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)

![N-[(RS)-2-Carbamoyl-2-hydroxy-ethyl]-Val-Leu-anilide](/img/structure/B1436111.png)